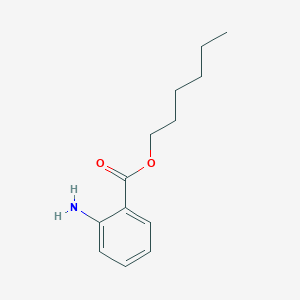
L-精氨酸,L-丙氨酰-
描述
10-甲氧基喜树碱是一种天然的生物活性喜树碱衍生物,从喜树(Camptotheca acuminata)植物中分离得到。 它以其强大的抗癌特性而闻名,与其他衍生物如10-羟基喜树碱相比,具有更高的细胞毒性 。由于其广谱抗肿瘤活性,该化合物在药物化学领域引起了极大的关注。
科学研究应用
10-甲氧基喜树碱在科学研究中具有广泛的应用:
化学: 它作为合成新型抗癌药物的前体。
生物学: 研究表明它在抑制各种癌细胞系生长方面有效。
医学: 正在探索其在化疗中的潜在用途,特别是对其他治疗方法耐药的癌症。
作用机制
10-甲氧基喜树碱主要通过抑制 DNA 拓扑异构酶 I 酶发挥作用。该酶对于 DNA 复制和转录至关重要。 通过稳定 DNA 与拓扑异构酶 I 之间形成的复合物,10-甲氧基喜树碱阻止了 DNA 链的重新连接,导致 DNA 损伤,随后导致癌细胞凋亡 。这种机制与其他喜树碱衍生物的机制类似,但由于第10位上的甲氧基,其效力增强。
类似化合物:
喜树碱: 母体化合物,以其抗癌特性而闻名。
10-羟基喜树碱: 另一种具有显着抗肿瘤活性的衍生物。
9-甲氧基喜树碱: 结构相似,但在第9位有一个甲氧基.
独特性: 10-甲氧基喜树碱以其更高的细胞毒性和比其他衍生物更好的药代动力学特性而独一无二。 其增强的诱导癌细胞凋亡的能力使其成为癌症治疗中进一步开发的有希望的候选者 .
生化分析
Biochemical Properties
“L-Arginine, L-alanyl-” interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for the enzyme alanyl-tRNA synthetase 1 (AARS1), which has been found to have lactyltransferase activity . In addition, L-arginine, a component of the dipeptide, is involved in the formation of nitric oxide, a crucial signaling molecule in many physiological processes . It also plays a role in the synthesis of other molecules like creatine, L-ornithine, L-glutamate, collagen, and polyamines .
Cellular Effects
“L-Arginine, L-alanyl-” influences various cellular processes. L-arginine, for instance, has been shown to improve cardiovascular function, augment insulin sensitivity, enhance lean tissue mass, and reduce obesity . It also regulates cell signaling pathways and gene expression . Furthermore, L-arginine is a powerful secretagogue of the endocrine system, inducing the secretion of insulin and glucagon, which are key players in glucose metabolism .
Molecular Mechanism
“L-Arginine, L-alanyl-” exerts its effects at the molecular level through various mechanisms. For instance, L-arginine can promote insulin secretion through mechanisms including membrane depolarization, metabolism, and enhancement of antioxidant status . Moreover, L-arginine conversion to nitric oxide (NO), via nitric oxide synthase activity, may be regulated by the action of pigment epithelium-derived factor (PEDF) in β-cells .
Temporal Effects in Laboratory Settings
The effects of “L-Arginine, L-alanyl-” change over time in laboratory settings. For instance, L-arginine has pronounced glucoregulatory and insulinotropic effects, stimulating insulin secretion acutely but reducing beta cell secretory function and proliferation following chronic exposure .
Dosage Effects in Animal Models
The effects of “L-Arginine, L-alanyl-” vary with different dosages in animal models. For example, animals fed conventional diets can well tolerate large amounts of supplemental L-arginine [up to 630-mg Arg/(kg BW d) in pigs or 3.6-g Arg/(kg BW d) in rats] for 91 days, which are equivalent to 573-mg Arg/(kg BW d) for humans .
Metabolic Pathways
“L-Arginine, L-alanyl-” is involved in several metabolic pathways. L-arginine, for instance, is a semi-essential amino acid involved in the formation of nitric oxide . It also participates in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine .
Transport and Distribution
“L-Arginine, L-alanyl-” is transported and distributed within cells and tissues. L-arginine is transported into vascular smooth muscle cells by the cationic amino acid transporter (CAT) family of proteins . Inflammatory mediators, growth factors, and hemodynamic forces stimulate the transport of L-arginine in vascular smooth muscle cells by inducing CAT gene expression .
Subcellular Localization
The subcellular localization of “L-Arginine, L-alanyl-” and its effects on activity or function are complex. For instance, the enzyme alanyl-tRNA synthetase 1 (AARS1), which interacts with “L-Arginine, L-alanyl-”, has been found to sense intracellular lactate and translocate into the nucleus to lactylate and activate the YAP-TEAD complex .
准备方法
合成路线和反应条件: 10-甲氧基喜树碱的合成通常涉及喜树碱的修饰。一种常见的方法包括在第10位对喜树碱进行甲基化。 这可以通过在碱性条件下使用二甲基硫酸盐或碘甲烷等甲基化试剂来实现 .
工业生产方法: 10-甲氧基喜树碱的工业生产通常依赖于生物技术方法。 细胞悬浮培养、内生真菌培养和代谢工程等技术已被用于提高喜树碱及其衍生物的产量 。由于其可持续性和能够生产大量化合物,这些方法更受欢迎。
化学反应分析
反应类型: 10-甲氧基喜树碱会发生各种化学反应,包括:
氧化: 这种反应会导致醌类衍生物的形成。
还原: 还原反应可以改变内酯环,影响化合物的生物活性。
常见试剂和条件:
氧化: 通常使用高锰酸钾或三氧化铬等试剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 卤化试剂如溴或氯可用于取代反应.
主要产物:
相似化合物的比较
Camptothecin: The parent compound, known for its anticancer properties.
10-Hydroxycamptothecin: Another derivative with significant antitumor activity.
9-Methoxycamptothecin: Similar in structure but with a methoxy group at the 9th position.
Uniqueness: 10-Methoxycamptothecin is unique due to its higher cytotoxicity and better pharmacokinetic properties compared to other derivatives. Its enhanced ability to induce apoptosis in cancer cells makes it a promising candidate for further development in cancer therapy .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITWEMZOJNKJCH-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332213 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16709-12-9 | |
| Record name | L-Arginine, L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alanylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028681 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


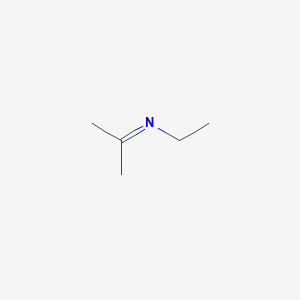

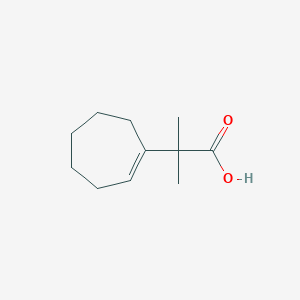
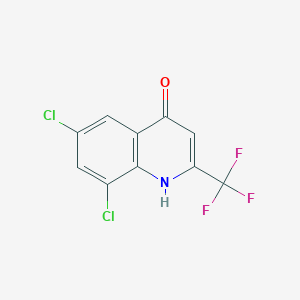
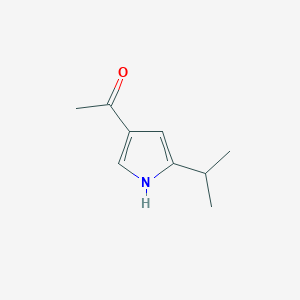



![[4-(4-chlorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B97457.png)
